Ácido 3-amino-4-(difluorometoxi)benzoico

Descripción general

Descripción

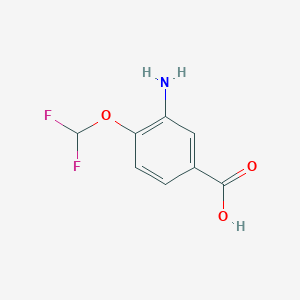

3-Amino-4-(difluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 1096879-61-6 . It has a molecular weight of 203.15 and is typically stored at room temperature . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 3-Amino-4-(difluoromethoxy)benzoic acid is 1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13) . The InChI key is MGYAZPUZFPMDPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Amino-4-(difluoromethoxy)benzoic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Ácido 3-amino-4-(difluorometoxi)benzoico: es un compuesto de interés en la investigación farmacéutica debido a sus propiedades estructurales. Puede servir como precursor para la síntesis de diversas moléculas farmacológicamente activas. Su grupo difluorometoxi es particularmente significativo porque puede mejorar la estabilidad metabólica y la biodisponibilidad de los agentes terapéuticos .

Síntesis Química

Este derivado del ácido benzoico es valioso en la síntesis química como bloque de construcción. Se puede usar para construir moléculas complejas a través de diversas reacciones, incluyendo la amidación y la esterificación, debido a sus grupos funcionales reactivos .

Investigación Biomédica

Por último, los derivados del This compound podrían explorarse por su actividad biológica. Por ejemplo, podrían inhibir o modular enzimas y receptores, proporcionando información sobre nuevos tratamientos para enfermedades .

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-4-(difluoromethoxy)benzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, which leads to excessive extracellular matrix deposition and is a key process in fibrosis .

Mode of Action

3-Amino-4-(difluoromethoxy)benzoic acid interacts with its targets by inhibiting the TGF-β1-induced EMT process . It reduces the expression of proteins such as α-SMA, vimentin, and collagen I, which are markers of EMT, and increases the expression of E-cadherin, a protein that helps cells stick together and inhibits EMT . Additionally, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Result of Action

The action of 3-Amino-4-(difluoromethoxy)benzoic acid results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Análisis Bioquímico

Biochemical Properties

3-Amino-4-(difluoromethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may interact with enzymes such as cytochrome P450, influencing their activity and thereby affecting metabolic processes . Additionally, its interactions with proteins involved in cell signaling pathways can modulate cellular responses.

Cellular Effects

The effects of 3-Amino-4-(difluoromethoxy)benzoic acid on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, it may alter the expression of genes involved in inflammatory responses or cell proliferation . Its impact on cellular metabolism can lead to changes in energy production and utilization, affecting overall cell function.

Molecular Mechanism

At the molecular level, 3-Amino-4-(difluoromethoxy)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-(difluoromethoxy)benzoic acid can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 3-Amino-4-(difluoromethoxy)benzoic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including liver toxicity or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

3-Amino-4-(difluoromethoxy)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It may influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may affect the metabolism of fatty acids or amino acids, altering their synthesis or degradation rates.

Transport and Distribution

Within cells and tissues, 3-Amino-4-(difluoromethoxy)benzoic acid is transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific amino acid transporters or bind to plasma proteins, influencing its bioavailability and distribution.

Subcellular Localization

The subcellular localization of 3-Amino-4-(difluoromethoxy)benzoic acid can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, affecting gene expression and transcriptional regulation.

Propiedades

IUPAC Name |

3-amino-4-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYAZPUZFPMDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517805.png)

![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)

![2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid](/img/structure/B1517820.png)

![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)